1-Phenyl-1H-indole-3-carbonitrile 1-Phenyl-1H-indole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC4057924
InChI: InChI=1S/C15H10N2/c16-10-12-11-17(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-9,11H
SMILES: C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N
Molecular Formula: C15H10N2
Molecular Weight: 218.25 g/mol

1-Phenyl-1H-indole-3-carbonitrile

CAS No.:

Cat. No.: VC4057924

Molecular Formula: C15H10N2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-1H-indole-3-carbonitrile -

Specification

Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
IUPAC Name 1-phenylindole-3-carbonitrile
Standard InChI InChI=1S/C15H10N2/c16-10-12-11-17(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-9,11H
Standard InChI Key NZSBDBGFKUZJMZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N
Canonical SMILES C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N

Introduction

Chemical Identity and Structural Analysis

Molecular Identity

1-Phenyl-1H-indole-3-carbonitrile (PubChem CID: 24853705) has a molecular weight of 218.25 g/mol and the IUPAC name 1-phenylindole-3-carbonitrile . Its SMILES notation (C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N) and InChI key (NZSBDBGFKUZJMZ-UHFFFAOYSA-N) provide unambiguous representations of its structure . The compound’s planar indole core facilitates π–π stacking interactions, while the electron-withdrawing cyano group influences its reactivity and electronic properties.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₀N₂
Molecular Weight218.25 g/mol
IUPAC Name1-phenylindole-3-carbonitrile
SMILESC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N
InChI KeyNZSBDBGFKUZJMZ-UHFFFAOYSA-N

Structural Features

The indole system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. X-ray crystallography of analogous compounds, such as 2-methyl-1-phenyl-1H-indole-3-carbonitrile, reveals centroid–centroid separations of ~3.8 Å in π-stacked dimers and weak C–H⋯π interactions (2.9–3.2 Å). These features stabilize crystalline arrangements and may influence solubility and solid-state reactivity.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 1-phenyl-1H-indole-3-carbonitrile typically involves Friedel–Crafts alkylation or cross-coupling strategies. A modified approach adapted from indole-2-carbonitrile methodologies employs:

  • Propargylation: Reaction of indole precursors with propargyl bromide under basic conditions to introduce alkynyl substituents .

  • Cyanation: Treatment with phosphorus(V) oxychloride (POCl₃) to convert carboxamide intermediates to nitriles, yielding 65–85% purity .

  • Aromatic Electrophilic Substitution: Iodination at position 3 using potassium iodide and iodine, followed by benzylation for N-protection .

Optimization and Yields

Key optimizations include:

  • Solvent Selection: DMF or THF improves reaction homogeneity for propargylation.

  • Catalysis: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki–Miyaura cross-coupling efficiency for aryl boronic acids .

  • Temperature Control: Reflux conditions (~110°C) maximize cyanation yields while minimizing decomposition.

Physicochemical Properties

Stability and Reactivity

The cyano group confers susceptibility to nucleophilic attack, enabling transformations such as:

  • Hydrolysis: Forms carboxamides under acidic or basic conditions.

  • Reduction: Catalytic hydrogenation yields primary amines.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of similar indole-3-carbonitriles show characteristic signals:

  • Indole H-2: δ 7.2–7.5 ppm (doublet, J = 8.3 Hz) .

  • Aromatic Protons: δ 6.7–7.9 ppm (multiplet, integration = 10H) .

¹³C NMR data include:

  • Cyanide Carbon: δ 117–119 ppm.

  • Indole C-3: δ 140–142 ppm .

Mass Spectrometry (MS)

High-resolution MS (HRMS) of the molecular ion [M+H]⁺ gives m/z 219.0923 (calculated for C₁₅H₁₁N₂⁺: 219.0917) .

Reactivity and Chemical Modifications

Cross-Coupling Reactions

The iodine-substituted derivative (3-iodo-1-phenyl-1H-indole-3-carbonitrile) participates in:

  • Sonogashira Coupling: With terminal alkynes to form ethynyl-indoles .

  • Suzuki–Miyaura Coupling: With aryl boronic acids for biaryl synthesis .

Electrophilic Substitution

The electron-rich indole ring undergoes nitration and sulfonation preferentially at the 5-position, guided by the cyano group’s meta-directing effects .

Crystallographic and Structural Insights

Intermolecular Interactions

Crystal packing analyses of related compounds reveal:

  • π–π Stacking: Between indole and phenyl rings (3.6–3.9 Å separation).

  • C–H⋯π Bonds: Involving indole H-4 and adjacent phenyl groups (2.8–3.1 Å).

Table 2: Crystallographic Parameters (Analogues)

ParameterValue
Centroid–Centroid Distance3.8 Å
C–H⋯π Distance2.9 Å
Dihedral Angle (Indole-Phenyl)12°

Applications in Research and Industry

Organic Synthesis

  • Building Block: For polycyclic indole derivatives via cycloaddition .

  • Ligand Design: In palladium-catalyzed cross-coupling reactions .

Materials Science

  • Luminescent Materials: Due to extended π-conjugation.

  • Nonlinear Optical (NLO) Materials: From polarized electron distributions.

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